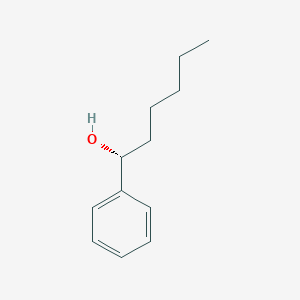

(R)-1-Phenyl-1-hexanol, ee 89%

Description

(R)-1-Phenyl-1-hexanol (CAS: 4471-05-0) is a chiral secondary alcohol with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol. It is characterized by a phenyl group attached to the chiral center of a six-carbon aliphatic chain terminating in a hydroxyl group. Key properties include:

- Optical Rotation: [α]D²³ = +37.5 (c 0.82, CHCl₃) .

- Boiling Point: 172°C at 50 mmHg .

- Purity: Typically >98% (GC) in commercial samples .

- Enantiomeric Excess (ee): Synthesized with up to 94% ee via iridium/ruthenium-catalyzed borrowing hydrogen catalysis .

The compound is significant in asymmetric synthesis and enzymology. For example, the (R)-enantiomer is preferentially sulfated by rat hydroxysteroid sulfotransferase STa, showing 3-fold higher catalytic efficiency than the (S)-enantiomer .

Properties

IUPAC Name |

(1R)-1-phenylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCRDVHXRDRHCP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation to 1-Phenylhexanone

(R)-1-Phenyl-1-hexanol undergoes oxidation to form 1-phenylhexanone, a reaction critical for downstream functionalization. Ruthenium-based catalysts enable this transformation via dehydrogenation:

Reaction Conditions and Performance

| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) | ee Retention | Source |

|---|---|---|---|---|---|---|

| Ru complex (5a ) | 25 | Toluene | 100 | 98 | Full | |

| Fe complex (47 ) | 80 | iPrOH | 95 | 92 | Partial |

-

Mechanism : The Ru catalyst abstracts β-hydrogens, forming a ketone intermediate while regenerating the active species via hydrogen transfer .

-

Enantiopurity : Racemization is suppressed under mild conditions, preserving the 89% ee .

Esterification with Chloroformates

The alcohol reacts with chloroformates (e.g., hexyl chloroformate) to form carbonate esters, a process accelerated by thermal activation:

Reaction Parameters

| Chloroformate | Equiv. | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Hexyl chloroformate | 1.5 | 90 | 15 | 56 |

-

Key Step : The electrophilic carbonyl carbon in chloroformate reacts with the hydroxyl group of (R)-1-phenyl-1-hexanol, followed by HCl elimination .

-

Limitation : Lower yields arise from competing side reactions (e.g., symmetric carbonate formation).

Borrowing Hydrogen Reactions

(R)-1-Phenyl-1-hexanol participates in alkylation reactions via borrowing hydrogen (BH) catalysis, enabling C–N bond formation:

Dynamic Kinetic Resolution (DKR)

Racemization catalysts enable dynamic resolution during esterification, enhancing enantiopurity:

DKR with Ruthenium Catalysts

| Substrate | Catalyst | Product | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| (R)-1-Phenyl-1-hexanol | Ru (5a ) | (R)-Hexyl carbonate | 89→92 | 85 |

-

Process : The Ru catalyst racemizes the alcohol while an enzyme (e.g., lipase) selectively acylates the (R)-enantiomer, amplifying ee .

-

Applications : Used to synthesize enantiopure carbonates for pharmaceuticals .

Acetal Formation via Ketone Intermediates

After oxidation to 1-phenylhexanone, the ketone reacts with aliphatic alcohols to form α-ketoacetals:

Acetalization Conditions

| Alcohol | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | PTSA/SeO₂ | 60 | 85 |

-

Mechanism : Selenium dioxide oxidizes the alcohol to the ketone, followed by acid-catalyzed acetalization with ethanol .

Asymmetric Henry Reaction

While not directly studied for (R)-1-phenyl-1-hexanol, analogous secondary alcohols participate in Cu(II)-catalyzed Henry reactions:

Representative Data

| Aldehyde | Catalyst | ee (%) | Yield (%) | Source |

|---|---|---|---|---|

| Aliphatic aldehydes | Cu(II)-ligand | 67 | 97 |

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-Phenyl-1-hexanol

- Key Differences :

- The (S)-enantiomer (CAS: same as R-form) shares identical physical properties (e.g., boiling point, molecular weight) but exhibits opposite optical rotation.

- Reported 89% ee for the (S)-enantiomer contrasts with the higher 94% ee achieved for the (R)-form in optimized catalytic syntheses .

- Biological Relevance: The (S)-enantiomer is a less favorable substrate for STa, underscoring the enzyme’s stereoselectivity .

Structural Isomers

2-Ethyl-1-hexanol (CAS: 104-76-7)

- Structure : Branched chain with ethyl substituent.

- Properties: Lower molecular weight (130.23 g/mol) and boiling point (77°C) . Higher water solubility (1 g/L at 20°C) compared to the hydrophobic (R)-1-phenyl-1-hexanol .

- Applications : Primarily used in plasticizers and surfactants, contrasting with the chiral applications of the target compound .

6-Phenyl-1-hexanol (CAS: 2430-16-2)

- Structure : Phenyl group at the terminal carbon.

- Properties : Similar molecular weight (178.28 g/mol ) but distinct physicochemical behavior due to altered polarity .

Chain-Length Variants

1-Phenyl-1-pentanol and 1-Phenyl-1-heptanol

- Trends: Increasing alkyl chain length correlates with enhanced stereoselectivity in STa-catalyzed sulfation . 1-Phenyl-1-heptanol (CAS: 614-54-0) shows higher catalytic efficiency differences between enantiomers (R vs. S) than the hexanol derivative .

- Trade-offs : Longer chains may reduce solubility, impacting pharmaceutical formulation.

1-Phenylcyclohexanol (CAS: 1589-60-2)

- Structure : Cyclohexyl ring replaces the hexyl chain.

- Biological Specificity : The (R)-enantiomer is a substrate for STa, while the (S)-enantiomer acts as a competitive inhibitor , demonstrating absolute stereospecificity .

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Enzymatic Catalytic Efficiency (STa Sulfotransferase)

Q & A

Q. How can reaction scalability impact enantiomeric excess, and what scale-up considerations are critical?

- Answer : Larger batches may suffer from heat/mass transfer inefficiencies, reducing ee. Use flow reactors for consistent mixing and temperature control. Monitor catalyst turnover number (TON) to avoid deactivation. Pilot studies should replicate small-scale ee (89%) within ±3% .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.